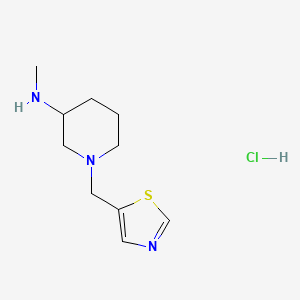
Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride is a useful research compound. Its molecular formula is C10H18ClN3S and its molecular weight is 247.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride, with the CAS number 1261234-87-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C10H18ClN3S
- Molecular Weight : 247.79 g/mol
- Structure : The compound features a thiazole ring and a piperidine moiety, which are known to contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values for various thiazole derivatives have been documented, indicating their effectiveness against a range of bacterial strains.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Other Thiazole Derivative A | 0.008 | Streptococcus pneumoniae |
| Other Thiazole Derivative B | 0.046 | Escherichia coli |
The above table summarizes findings from various studies where thiazole derivatives demonstrated potent antibacterial activity, often outperforming standard antibiotics such as ampicillin and ciprofloxacin .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Research indicates that compounds with similar structures exhibit MIC values below 1 µg/mL against common fungal pathogens.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of several thiazole derivatives, including this compound. The results demonstrated significant inhibition against Candida species, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Activity
The compound's anticancer potential has also been explored in various models. For instance, in vitro studies on breast cancer cell lines have shown that thiazole-containing compounds can significantly reduce cell viability.
Table 2: Anticancer Effects in Cell Lines
| Compound | Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|---|
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 55 | 10 |
| Control Drug A | MDA-MB-231 | 30 | 10 |
In a study involving the MDA-MB-231 cell line, treatment with this compound resulted in a notable decrease in cell viability after three days of treatment .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Inhibition of Bacterial Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Fungal Membranes : Similar mechanisms are hypothesized for its antifungal activity.
- Induction of Apoptosis in Cancer Cells : The anticancer effects may involve pathways leading to programmed cell death.
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-ylmethyl)piperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.ClH/c1-11-9-3-2-4-13(6-9)7-10-5-12-8-14-10;/h5,8-9,11H,2-4,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGCOYICZGYVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CN=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














